molecular formula C7H8N2O2 B1678751 N-(Hydroxymethyl)nicotinamide CAS No. 3569-99-1

N-(Hydroxymethyl)nicotinamide

Numéro de catalogue: B1678751
Numéro CAS: 3569-99-1
Poids moléculaire: 152.15 g/mol
Clé InChI: JRFKIOFLCXKVOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Hydroxymethyl)nicotinamide (CAS 3569-99-1) is a nicotinamide derivative characterized by a hydroxymethyl (-CH2OH) substitution at the amide nitrogen. Its molecular formula is C7H8N2O2, with a molecular weight of 152.15 g/mol . This compound is also known by synonyms such as Bilamid, Cholamide, and Nicodin, reflecting its historical use in pharmaceutical research . Preliminary studies suggest its role as a precursor to bioactive metabolites, such as 1-methylnicotinamide (MNA+), with anti-inflammatory and antibacterial properties via formaldehyde release .

Analyse Biochimique

Biochemical Properties

N-(Hydroxymethyl)nicotinamide interacts with various enzymes and proteins. It is known to be involved in the activity of Nicotinamide N-methyltransferase (NNMT), a metabolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl methionine (SAM) as a methyl donor . This interaction directly links one-carbon metabolism with a cell’s methylation balance and nicotinamide adenine dinucleotide (NAD+) levels .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance the expansion of functional Natural Killer (NK) cells in cultures stimulated with IL-2 and IL-15 . Furthermore, it prevents chemo-induced mitochondrial defects, such as DNA damage and low cellular energy in neurons derived from human stem cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in NAD+ synthesis. It is a substrate for NNMT, which uses SAM as a methyl donor. This process directly links one-carbon metabolism with a cell’s methylation balance and NAD+ levels . The compound also influences the activity of other enzymes and proteins, contributing to various cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound is used in thin-layer chromatography-densitometric measurements for determination in tablets and stability evaluation in solutions .

Metabolic Pathways

This compound is involved in the NAD+ synthesis pathway, where it serves as a substrate for NNMT . This process directly links one-carbon metabolism with a cell’s methylation balance and NAD+ levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. For instance, the Slc12a8 gene encodes a protein that is a specific NMN transporter in mammals .

Subcellular Localization

It is known that related compounds, such as NMNAT2, are localized to specific subcellular compartments, such as the Golgi complex and mitochondria .

Activité Biologique

N-(Hydroxymethyl)nicotinamide (NHN) is a derivative of nicotinamide, notable for its biological activity, particularly as an antimicrobic agent. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C7_7H8_8N2_2O2_2 and a molecular weight of approximately 152.15 g/mol. The compound features a hydroxymethyl group attached to the nitrogen of the nicotinamide structure, derived from vitamin B3 (niacin). The synthesis typically involves a condensation reaction between nicotinamide and formaldehyde under various conditions, which can influence yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against several bacterial strains using the broth microdilution method, revealing promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03 mM
Enterococcus faecalis0.03 mM
Pseudomonas aeruginosa0.016 mM
Klebsiella pneumoniae0.016 mM
Candida albicans<1 mM

The compound demonstrated the lowest MIC against Pseudomonas aeruginosa, highlighting its potential for treating infections caused by antibiotic-resistant strains .

The antimicrobial activity of this compound is thought to be linked to its structural similarity to nicotinamide, which plays a crucial role in the synthesis of nicotinamide adenine dinucleotide (NAD+). This similarity may allow NHN to influence metabolic pathways associated with NAD+ synthesis, impacting cellular energy metabolism and signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized several derivatives of this compound and tested their antimicrobial properties against WHO priority pathogens. Results indicated that certain derivatives significantly inhibited growth at low concentrations, suggesting potential for development into new antibiotics .
  • Synergistic Effects : Research also explored the synergistic effects of this compound in combination with established antibiotics. The findings suggested that it could enhance or restore the activity of existing antibiotics against resistant strains, making it a valuable candidate for combination therapies .

Stability and Formulation

The stability of this compound in various formulations is crucial for its efficacy as a pharmaceutical agent. Studies have shown that its stability can be affected by pH levels and storage conditions, necessitating careful formulation strategies to ensure maximum potency .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(Hydroxymethyl)nicotinamide with high purity?

  • Methodological Answer : Synthesis typically involves reacting nicotinamide with formaldehyde under controlled pH (6–8) and temperature (25–40°C) to achieve hydroxymethylation. Purification can be performed via recrystallization in ethanol/water mixtures or preparative HPLC (>95% purity) to remove unreacted precursors. Analytical validation using HPLC (e.g., C18 column, UV detection at 260 nm) ensures purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (for purity assessment, >98% as per standards ), nuclear magnetic resonance (NMR; ¹H and ¹³C for functional group verification), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (152.15 g/mol). Cross-reference spectral data with published libraries or computational predictions (e.g., SMILES: O=C(NCO)c1cccnc1 ).

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store lyophilized or solid forms at -20°C in airtight, light-protected containers. For solutions, prepare in DMSO (30 mg/mL stability ) and aliquot to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct comparative assays using standardized protocols (e.g., fixed solvent systems like DMSO and controlled pH). Validate biological activity (e.g., antimicrobial efficacy) via dose-response curves and statistical meta-analysis. Address variability by reporting detailed experimental conditions (e.g., microbial strains, incubation times) and leveraging reproducibility frameworks .

Q. What experimental approaches are recommended for elucidating the antimicrobial mechanism of action of this compound?

  • Methodological Answer : Employ enzymatic inhibition assays (e.g., NAD+ biosynthesis pathways), transcriptomic profiling to identify dysregulated genes, and structural analysis (X-ray crystallography using SHELX software ). Pair with molecular docking studies to predict binding interactions with microbial targets (e.g., dihydrofolate reductase) .

Q. How can X-ray crystallography be optimized to determine the molecular structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water). Collect high-resolution diffraction data (≤1.0 Å) and refine structures using SHELXL . Validate hydrogen-bonding networks (e.g., hydroxymethyl group interactions) with density functional theory (DFT) calculations .

Q. What strategies should be employed to validate the reproducibility of pharmacokinetic parameters for this compound in preclinical models?

  • Methodological Answer : Use LC-MS/MS for plasma quantification (LOQ ≤1 ng/mL) with isotopically labeled internal standards. Apply population pharmacokinetic modeling to account for inter-subject variability. Adhere to FAIR data principles (e.g., depositing raw data in repositories like Chemotion ) to ensure transparency .

Q. Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting solubility or bioactivity data by replicating experiments under controlled variables (e.g., solvent purity, temperature) .
  • Instrumentation : For advanced analyses, combine HPLC with tandem mass spectrometry (HPLC-MS/MS) or circular dichroism (CD) to assess stereochemical properties .
  • Ethical Reporting : Follow guidelines for documenting experimental conditions (e.g., RRIDs for reagents, detailed metadata) to enhance reproducibility .

Comparaison Avec Des Composés Similaires

Comparison with Similar Nicotinamide Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(Hydroxymethyl)nicotinamide with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
This compound C7H8N2O2 152.15 Hydroxymethyl (-CH2OH) Moderate (polar group)
Nicotinamide (parent compound) C6H6N2O 122.13 None High
N′-Methylnicotinamide C7H8N2O 138.15 Methyl (-CH3) Moderate
N,N-Diethylnicotinamide C10H14N2O 178.23 Diethyl (-CH2CH3) Low (lipophilic)
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide C9H12ClN2O2 214.65 Chloro (-Cl), Hydroxyethyl Moderate

Key Observations :

  • Chloro and hydroxyethyl substitutions in 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide introduce steric and electronic effects, altering receptor binding compared to the hydroxymethyl derivative .

Nicotinamide (Niacinamide)

  • Role : Parent compound; cofactor in NAD+ synthesis. Clinically used for hyperphosphatemia in dialysis patients due to its inhibition of intestinal phosphate transporters .
  • Comparison : Lacks the hydroxymethyl group, limiting its utility in formaldehyde-mediated antibacterial applications but retaining metabolic stability for chronic use .

N′-Methylnicotinamide

  • Role : Primary metabolite of nicotinamide via nicotinamide N-methyltransferase (NNMT). Linked to anti-inflammatory effects and methyl group donation in cancer metabolism .

This compound (MNAF+)

  • Role : Acts as a prodrug, releasing formaldehyde and MNA+ upon decomposition. Demonstrates dual anti-inflammatory and antibacterial activity, making it a candidate for combined therapies .
  • Mechanistic Insight: Formaldehyde release may enhance antibacterial efficacy but raises toxicity concerns compared to non-formaldehyde-releasing analogs .

N,N-Diethylnicotinamide

  • Role : Historically used as a respiratory stimulant. The diethyl groups enhance lipophilicity, favoring blood-brain barrier penetration but increasing metabolic clearance .
  • Comparison : Less polar than this compound, limiting its utility in aqueous environments but highlighting structural versatility in drug design .

Propriétés

IUPAC Name

N-(hydroxymethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h1-4,10H,5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFKIOFLCXKVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189205
Record name Nicoform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3569-99-1
Record name N-(Hydroxymethyl)nicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3569-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicoform
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(hydroxymethyl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(HYDROXYMETHYL)NICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N1YGM997E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Hydroxymethyl)nicotinamide
Reactant of Route 2
N-(Hydroxymethyl)nicotinamide
Reactant of Route 3
N-(Hydroxymethyl)nicotinamide
Reactant of Route 4
N-(Hydroxymethyl)nicotinamide
Reactant of Route 5
N-(Hydroxymethyl)nicotinamide
Reactant of Route 6
N-(Hydroxymethyl)nicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.